1-[2-[[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Description
This compound is a structurally complex pyrrolidine-2-carboxamide derivative featuring a 4-methylthiazole-substituted benzyl group, a 3,3-dimethylbutanoyl linker, and a polyethylene glycol (PEG)-like azidoethoxy chain. The molecule integrates multiple functional motifs:
- A 4-(4-methyl-1,3-thiazol-5-yl)phenylmethyl group, which may enhance target binding via aromatic and hydrophobic interactions, as seen in kinase inhibitors and receptor modulators .
- An azidoethoxy-ethoxy-ethoxy acetyl chain, likely serving as a solubilizing moiety or a click chemistry handle for bioconjugation .
- A 3,3-dimethylbutanoyl spacer, which could influence metabolic stability and steric interactions.
Properties
Molecular Formula |
C30H43N7O7S |
|---|---|
Molecular Weight |
645.8 g/mol |
IUPAC Name |
1-[2-[[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C30H43N7O7S/c1-20-26(45-19-33-20)22-7-5-21(6-8-22)16-32-28(40)24-15-23(38)17-37(24)29(41)27(30(2,3)4)35-25(39)18-44-14-13-43-12-11-42-10-9-34-36-31/h5-8,19,23-24,27,38H,9-18H2,1-4H3,(H,32,40)(H,35,39) |
InChI Key |
MZOMHQGOVGODTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCN=[N+]=[N-])O |
Origin of Product |
United States |
Biological Activity
The compound 1-[2-[[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide, often referred to as a PROTAC (Proteolysis Targeting Chimera), exhibits significant biological activity, particularly in the context of targeted protein degradation. This article synthesizes findings from various studies to elucidate its mechanisms and potential applications.
PROTAC Technology
PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The specific compound under discussion utilizes a thiazole-containing moiety that enhances its binding affinity to the E3 ligase complex, facilitating effective protein degradation.
Key Findings
- Target Protein Degradation : In studies involving MCF-7 breast cancer cells, the compound demonstrated effective degradation of estrogen receptor alpha (ERα) at concentrations ranging from 1 to 5 μM. The degradation kinetics indicated that maximum efficacy was achieved after 24 hours of treatment, with a DC50 value of approximately 11.94 nM .
- CRBN Dependency : The mechanism of action was confirmed to be dependent on the cereblon (CRBN) E3 ligase. A control compound lacking CRBN binding showed significantly reduced degradation activity, reinforcing the role of E3 ligase in mediating this process .
Structure-Activity Relationship (SAR)
The structural components of the compound play crucial roles in its biological activity:
- Azidoethoxy Linker : This moiety is pivotal for bioconjugation applications and enhances solubility and stability in biological systems.
- Thiazole Ring : The presence of the thiazole ring contributes to the specificity and binding affinity towards target proteins.
Table: Structural Components and Their Functions
| Component | Function |
|---|---|
| Azidoethoxy Linker | Enhances solubility and facilitates bioconjugation |
| Thiazole Ring | Increases binding affinity to E3 ligase |
| Pyrrolidine Derivative | Provides structural integrity and specificity |
Study on Breast Cancer Treatment
A pivotal study published in the European Journal of Medicinal Chemistry explored the effectiveness of this compound in targeting ERα in breast cancer cells. The study highlighted:
- Efficacy : Significant ERα degradation was observed at concentrations as low as 5 μM.
- Mechanistic Insights : The use of proteasome inhibitors such as Bortezomib confirmed that degradation occurs primarily through the ubiquitin-proteasome pathway .
Applications in Drug Development
The unique properties of this compound make it a candidate for further development in targeted therapies:
- Bioconjugation : Its azido group allows for efficient conjugation with various biomolecules, which is essential in developing targeted drug delivery systems.
- Glycobiology Research : The compound's structure aids in studying carbohydrate-protein interactions, which are critical for understanding cellular signaling pathways .
Comparison with Similar Compounds
Thiazole-Containing Carboxamides
- Substituted 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamides (): These analogs share the thiazole-carboxamide backbone but replace the pyrrolidine core with pyridine. They demonstrate improved binding to undisclosed targets (IC50 values in nM range) via optimized hydrophobic substituents .
- N-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carboxamides (): These compounds feature a pyrrolidine ring and methoxybenzyl group but lack the azido-PEG chain. Their fluorophenyl substituents enhance solubility and receptor affinity, as validated by NMR and MS characterization .
Pyrrolidine Derivatives
- 3-Amino-N-methylpyrazine-2-carboxamides (): These molecules incorporate pyrazine instead of pyrrolidine but retain critical amide linkages. Chiral separation of isomers (e.g., Example 7–8) highlights the importance of stereochemistry in biological activity, with >98% enantiomeric purity achieved via chiral chromatography .
Physicochemical Properties
The azidoethoxy chain in the target compound likely enhances aqueous solubility compared to purely aromatic analogs . However, azides may require inert atmospheres for long-term stability.
Preparation Methods
Synthesis of 2-[2-(2-azidoethoxy)ethoxy]ethanol
- Starting from 2-[2-(2-hydroxyethoxy)ethoxy]ethyl chloride, a nucleophilic substitution with sodium azide (NaN3) is performed.
- Reaction conditions: Stirring in distilled water at 50 °C for 48 hours.
- Workup: Extraction with ethyl acetate, drying over sodium sulfate, and evaporation yields 2-[2-(2-azidoethoxy)ethoxy]ethanol.
- Yield: Approximately 90.1% as a yellow oil.
Conversion to 2-[2-(2-azidoethoxy)ethoxy]ethyl tosylate
- The above alcohol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of 6 M NaOH at 0 °C, then stirred at room temperature for 1 hour under nitrogen.
- Extraction with diethyl ether and washing with NaOH solution follows.
- The tosylate product is obtained after evaporation with a high yield (~98.6%).
Amination to 2-[2-(2-azidoethoxy)ethoxy]ethanamine
- The tosylate is reacted with 28% ammonia solution in tetrahydrofuran (THF) at 40 °C for 96 hours.
- Post-reaction workup includes addition of water, washing with diethyl ether, extraction with dichloromethane, drying, and evaporation.
- The amine product is obtained as a yellow oil with a moderate yield (~58.8%).
Table 1: Summary of Azidoethoxy PEG Linker Synthesis
| Step | Reactants & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-[2-(2-hydroxyethoxy)ethoxy]ethyl chloride + NaN3, 50°C, 48 h | 2-[2-(2-azidoethoxy)ethoxy]ethanol | 90.1 | Nucleophilic substitution |
| 2 | Alcohol + TsCl, 6 M NaOH, 0°C to RT, 1 h | 2-[2-(2-azidoethoxy)ethoxy]ethyl tosylate | 98.6 | Tosylation |
| 3 | Tosylate + NH3 (28%), THF, 40°C, 96 h | 2-[2-(2-azidoethoxy)ethoxy]ethanamine | 58.8 | Nucleophilic substitution |
Coupling of Azidoethoxy PEG Linker to Peptidic Core
The azidoethoxy PEG amine intermediate is then coupled to the peptide backbone, which includes the 3,3-dimethylbutanoyl and 4-hydroxy-pyrrolidine-2-carboxamide moieties, through an amide bond formation.
- The coupling typically employs activated carboxylic acid derivatives such as acid chlorides or activated esters.
- Common peptide coupling reagents (e.g., HATU, EDCI) and bases (e.g., DIPEA) are used under inert atmosphere.
- The reaction is carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
- The resulting amide bond links the azidoethoxyacetyl group to the amino acid residue.
Final Assembly and Purification
- The final compound is purified by chromatographic techniques such as preparative high-performance liquid chromatography (HPLC).
- Characterization is performed by nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) to confirm the presence of azide and peptide functionalities.
- The azide group remains intact during the coupling and purification steps, allowing for further bioorthogonal reactions if needed.
Research Findings and Optimization Notes
- The azidoethoxy PEG linker synthesis is robust with high yields in tosylation and substitution steps, but the final amination step shows moderate yield due to potential side reactions or incomplete substitution.
- Careful control of temperature and reaction time is essential to maximize amine yield.
- The azide group is stable under the reaction conditions used for peptide coupling, which is critical for downstream functionalization.
- Extraction with ethyl acetate and drying over sodium sulfate are effective for isolating intermediates with minimal impurities.
- Use of nitrogen atmosphere during tosylation prevents oxidation and side reactions.
Summary Table of Preparation Process
| Preparation Stage | Key Reagents/Conditions | Yield (%) | Remarks |
|---|---|---|---|
| Azidoethoxy PEG alcohol formation | 2-[2-(2-hydroxyethoxy)ethoxy]ethyl chloride + NaN3 | 90.1 | Prolonged stirring at 50 °C |
| Tosylation | TsCl, 6 M NaOH, 0 °C to RT, N2 atmosphere | 98.6 | High yield, sensitive to moisture |
| Amination | NH3 (28%), THF, 40 °C, 96 h | 58.8 | Moderate yield, long reaction time |
| Peptide coupling | Activated acid derivatives, HATU/EDCI, DIPEA, DMF | Variable | Preserves azide, forms amide bond |
| Purification | Preparative HPLC | - | Ensures purity and structural integrity |
Q & A
Q. What are the key considerations for synthesizing this compound given its multifunctional structure?
The synthesis of this compound requires a stepwise approach to address its azide, thiazole, and pyrrolidine moieties. Key steps include:
- Protecting groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to shield reactive sites (e.g., the azide or hydroxyl groups) during intermediate synthesis .
- Coupling reagents : Employ EDCI/HOBt or HATU for amide bond formation between the acetylated PEG-like chain and the pyrrolidine core .
- Monitoring : Track reaction progress via TLC (Rf analysis) or HPLC to identify intermediates and by-products .
- Purification : Utilize flash chromatography (e.g., silica gel, ethyl acetate/hexane gradients) or preparative HPLC for isolation .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
A combination of spectroscopic and chromatographic methods is critical:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm backbone connectivity and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and azide stability assessment .
- Infrared Spectroscopy (IR) : Detect functional groups (e.g., azide stretch at ~2100 cm⁻¹) .
- HPLC/UPLC : Assess purity (>95% by area under the curve) and detect degradation products .
Q. How can researchers ensure the compound’s stability during storage?
Stability is compromised by the azide group’s sensitivity to light, heat, and moisture. Recommendations include:
- Storage conditions : -20°C in amber vials under inert gas (argon/nitrogen) to prevent azide decomposition .
- Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to monitor purity .
Advanced Research Questions
Q. How can reaction yields be optimized while minimizing side products?
Advanced strategies involve:
- Design of Experiments (DOE) : Systematically vary parameters (solvent polarity, temperature, catalyst loading) to identify optimal conditions .
- Computational modeling : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing trial-and-error approaches .
- In-line analytics : Implement real-time FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .
Q. How should researchers resolve contradictions in biological activity data across studies?
Contradictions often arise from compound degradation or assay variability. Mitigation steps include:
- Compound integrity checks : Use LCMS to confirm the intact structure before biological testing .
- Orthogonal assays : Validate activity in multiple models (e.g., cell-free enzymatic vs. cell-based assays) .
- Batch-to-batch consistency : Compare NMR and HRMS data across synthetic batches to rule out impurities .
Q. What computational methods can predict the compound’s reactivity or target interactions?
- Reactivity prediction : Quantum mechanics/molecular mechanics (QM/MM) simulations to model azide cycloaddition or hydrolysis pathways .
- Molecular docking : Screen against target proteins (e.g., thiazole-binding enzymes) using software like AutoDock Vina or Schrödinger .
- ADMET profiling : Predict pharmacokinetics (e.g., LogP, CYP450 interactions) with tools like SwissADME .
Safety and Methodological Considerations
Q. What safety protocols are critical when handling this compound’s azide moiety?
Azides are shock-sensitive and toxic. Protocols include:
- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats .
- Fume hood usage : Conduct all syntheses and handling in certified fume hoods .
- Waste disposal : Neutralize azides with sodium nitrite/copper sulfate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
